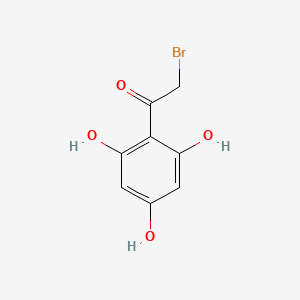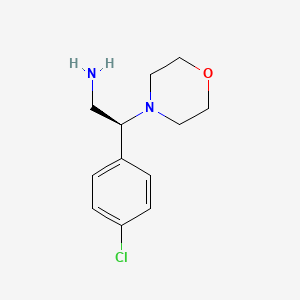
2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of a trifluoromethyl group at the 6-position of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a pyridine derivative, followed by cyclization with a hydrazine derivative to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. Rhodium-catalyzed C-H functionalization has been reported as an effective method for synthesizing similar compounds, providing a straightforward route to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and pyrazoles, such as:
Uniqueness
The uniqueness of 2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group and the presence of both pyrazole and pyridine rings make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H6F3N3 |
|---|---|
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
2-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-3-1-2-6(14-8)7-4-5-13-15-7/h1-5H,(H,13,15) |
InChI-Schlüssel |
MNTYJSDEZADVSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)


![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)

![6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12949999.png)
![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)

![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)
